1,3-Cyclohexanedione, 2-(cyclopropylcarbonyl)-
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Overview
Description
2-Cyclopropanecarbonyl-cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and applications, particularly in the field of herbicides. The structure of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a cyclopropanecarbonyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione can be achieved through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with a cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropanecarbonyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Cyclopropanecarbonyl-cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes. One key target is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of plastoquinone and tocopherols in plants. By inhibiting HPPD, the compound disrupts the production of essential molecules, leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
2-Cyclopropanecarbonyl-cyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of a cyclopropanecarbonyl group. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
288258-62-8 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(cyclopropanecarbonyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h6,9H,1-5H2 |
InChI Key |
DYVQTUZCXQZYGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2CC2 |
Origin of Product |
United States |
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